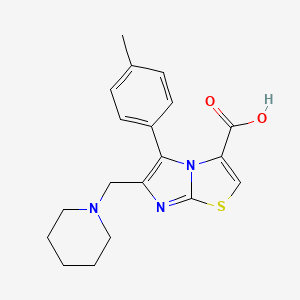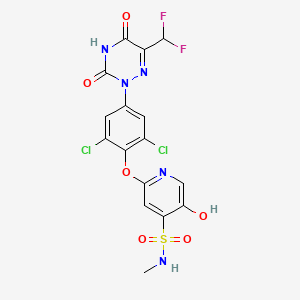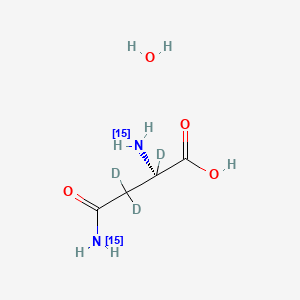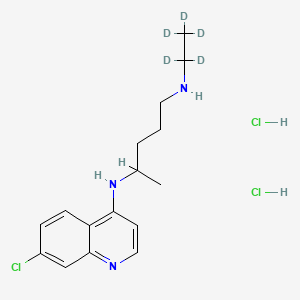
Hydroxychloroquine EP impurity D-d5 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxychloroquine EP impurity D-d5 (dihydrochloride) is a deuterium-labeled derivative of Hydroxychloroquine EP impurity D dihydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the quantitation and analysis of drug metabolism and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxychloroquine EP impurity D-d5 (dihydrochloride) is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into Hydroxychloroquine EP impurity D dihydrochloride. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms under specific reaction conditions .
Industrial Production Methods
The industrial production of Hydroxychloroquine EP impurity D-d5 (dihydrochloride) follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves the use of deuterium gas or deuterated reagents to achieve the desired level of deuteration. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydroxychloroquine EP impurity D-d5 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Hydroxychloroquine EP impurity D-d5 (dihydrochloride) has several scientific research applications, including:
Chemistry: Used as a tracer in the study of chemical reactions and mechanisms.
Biology: Helps in the investigation of metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Employed in the development and quality control of pharmaceuticals
Mechanism of Action
The mechanism of action of Hydroxychloroquine EP impurity D-d5 (dihydrochloride) involves its role as a stable isotope-labeled compound. By replacing hydrogen atoms with deuterium, the compound exhibits altered pharmacokinetic and metabolic profiles. This allows researchers to track and quantify the compound in biological systems, providing insights into its behavior and interactions .
Comparison with Similar Compounds
Similar Compounds
Hydroxychloroquine EP impurity D dihydrochloride: The non-deuterated version of the compound.
Hydroxychloroquine-d5: Another deuterium-labeled derivative of Hydroxychloroquine
Uniqueness
Hydroxychloroquine EP impurity D-d5 (dihydrochloride) is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms enhances the stability and traceability of the compound, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C16H24Cl3N3 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C16H22ClN3.2ClH/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;;/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);2*1H/i1D3,3D2;; |
InChI Key |
NABYUCDOLWLGMD-YGUSSJHCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


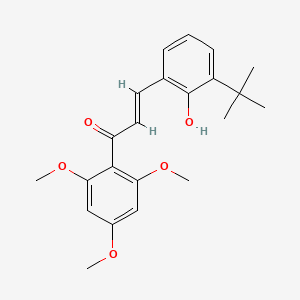

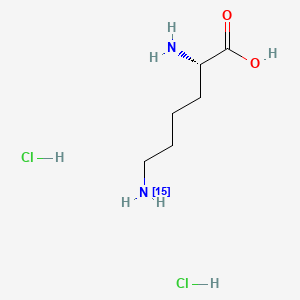

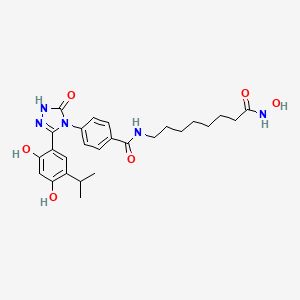
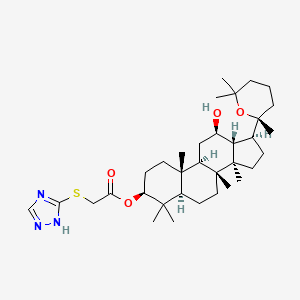

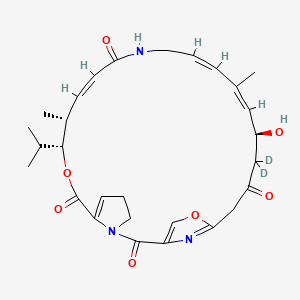
![Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate](/img/structure/B12411986.png)
